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Compound of Interest

Compound Name: PX-866-170H

Cat. No.: B10774947

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PX-866 (Sonolisib), a potent,
irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). This document details its
chemical structure, mechanism of action, and summarizes key quantitative data from preclinical
and clinical investigations. Detailed experimental protocols for relevant assays and a
visualization of its place in the PI3K/Akt/mTOR signaling pathway are also provided to support
further research and development efforts.

Chemical Structure and Properties

PX-866 is a semi-synthetic wortmannin analogue with improved stability and pharmacokinetic
properties.[1] Its chemical identity is well-characterized, and its structure is presented below.
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Identifier Value

[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-
enyl)amino]methylidene]-5-hydroxy-9-

IUPAC Name (methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-
2,3,3a,9,10,11-hexahydroindeno[4,5-
hlisochromen-10-yl] acetate[2][3]

Alternate Name Sonolisib[2]

CAS Number 502632-66-8[2][4]
Molecular Formula C29H35NOs[4]
Molecular Weight 525.6 g/mol [4]

CC(=0)OC1CC2(C(CCC2=0)C3=C1C4(C(OC(
Canonical SMILES =0)C(=CN(CC=C)CC=C)C4=C(C3=0)0)COC)
C)C[2]

CC(=0)0[C@@H]1C[C@]2(--INVALID-LINK--
C3=C1[C@]4(--INVALID-LINK--COC)C)C[2]

Isomeric SMILES

InChlKey QIUASFSNWYMDFS-BMALJEQOSA-N[5]

Mechanism of Action

PX-866 is an irreversible inhibitor of Class | PI3K isoforms (a, (3, y, and d).[6] It functions as a
wortmannin analogue, which covalently binds to a lysine residue in the ATP-binding site of the
PI3K catalytic subunit.[1] This irreversible binding blocks the kinase activity of PI3K, preventing
the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol
3,4,5-trisphosphate (PIP3).[6][7] The reduction in PIP3 levels leads to the subsequent inhibition
of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation,
survival, and motility.[7][8] Dysregulation of this pathway is a common feature in many human
cancers.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for PX-866 from various studies.
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Table 1: In Vitro Potency

Target/Assay Cell Line ICso0 Reference(s)
Purified PI3K (p110a) 0.1 nM [1][6]
Purified PI3K (p120y) 1.0 nM [6]
Purified PI3K (p1109) 2.9nM [6]
PI3K Signaling

HT-29 colon cancer 20 nM [1]
(phospho-Ser473-Akt)
Mammalian Target of

3.1uM [5119]

Rapamycin (mTOR)

Table 2: Preclinical Pharmacokinetics in Mice (10 mg/kg

dose)
Intravenous Intraperitoneal
Parameter . . Oral (p.o.) Reference(s)
(i.v.) (i.p.)
Cmax [5]
ta/2 (half-life) 18 minutes [3]
AUC 27.7 min-pug/mL 0.89 min-pg/mL 0.29 min-pg/mL [5]

Clearance (Cl) 360 mL/min/kg

[3]

Volume of
Distribution (Vd)

[5]

Bioavailability - 3%

[5]

Table 3: Phase | Clinical Trial Results in Advanced Solid

Tumors
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. Dose- Most
. Maximum o Stable
Dosing Limiting Common . Reference(s
Tolerated o Disease
Schedule Toxicities Adverse )
Dose (MTD) (SD) Rate
(DLTs) Events
Grade 3 )
) ) Diarrhea, 22% of
Intermittent ) diarrhea,
12 mg daily nausea, evaluable [4][9][10]
(Arm 1) Grade 3 - ]
vomiting patients
elevated AST
_ Diarrhea, 53% of
Continuous ) Grade 3
8 mg daily ] nausea, evaluable [9][10]
(Arm 2) diarrhea - )
vomiting patients

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of

inhibition by PX-866.
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Caption: The PI3K/Akt/mTOR signaling pathway with inhibition by PX-866.

Experimental Protocols

Detailed methodologies for key assays used to characterize PX-866 are provided below.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b10774947?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

PI3K Homogeneous Time-Resolved Fluorescence
(HTRF) Kinase Assay

This protocol is adapted from commercially available PI3K HTRF assay kits and is suitable for
determining the in vitro inhibitory potency of compounds like PX-866.

1. Reagent Preparation:

o 1X Reaction Buffer: Prepare from a concentrated stock as per the manufacturer's
instructions.

e ATP Solution: Dilute a stock solution of ATP in 1X Reaction Buffer to the desired final
concentration (e.g., 10 uM).

e PIP2 Substrate Solution: Dilute a stock solution of PIP2 in 1X Reaction Buffer to the desired
final concentration (e.g., 10 uM).

e PI3K Enzyme Solution: Dilute the recombinant PI3K enzyme in 1X Reaction Buffer to the
desired concentration.

o Stop Solution: Provided with the assay Kkit.

o Detection Reagents: Provided with the assay kit, typically consisting of a europium-labeled
antibody and a streptavidin-allophycocyanin (APC) conjugate.

2. Assay Procedure (384-well plate format): a. Add 2 pL of PX-866 serial dilutions in DMSO or
DMSO alone (for control) to the assay wells. b. Add 4 pL of the PI3K enzyme solution to each
well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4
uL of the ATP/PIP2 substrate mixture to each well. e. Incubate for 60 minutes at room
temperature. f. Stop the reaction by adding 5 L of the Stop Solution to each well. g. Add 5 pL
of the Detection Reagents to each well. h. Incubate for 2-4 hours at room temperature,
protected from light. i. Read the plate on an HTRF-compatible plate reader, measuring the
fluorescence emission at 665 nm and 620 nm.

3. Data Analysis:

e Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
» Plot the HTRF ratio against the logarithm of the PX-866 concentration.
 Fit the data to a sigmoidal dose-response curve to determine the I1Cso value.

Akt Phosphorylation Western Blot
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This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates
to assess the cellular activity of PX-866.

1. Cell Culture and Treatment: a. Seed cancer cells (e.g., HT-29) in 6-well plates and allow
them to adhere overnight. b. Treat the cells with various concentrations of PX-866 or DMSO
(vehicle control) for the desired time (e.g., 2 hours).

2. Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold phosphate-
buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and
phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at
14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant and
determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 pg) by
boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel
electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane. d. Block the membrane with 5% bovine serum albumin
(BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e.
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C. f.
Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane
with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature. h. Wash the membrane three times with TBST for 10 minutes each.

4. Signal Detection and Analysis: a. Incubate the membrane with an enhanced
chemiluminescence (ECL) substrate. b. Detect the chemiluminescent signal using a digital
imaging system or X-ray film. c. To control for protein loading, strip the membrane and re-probe
with an antibody for total Akt or a housekeeping protein like B-actin. d. Quantify the band
intensities using densitometry software. Normalize the p-Akt signal to the total Akt or loading
control signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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